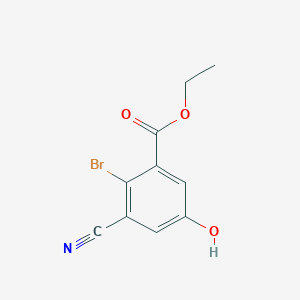

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate

Description

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 3, and a hydroxyl group at position 3. Its molecular formula is C₁₀H₈BrNO₃, with a molecular weight of 278.08 g/mol. The compound’s reactivity is influenced by the electron-withdrawing cyano and bromo groups, which enhance the acidity of the hydroxyl group (pKa ~8–9) and facilitate nucleophilic substitution at the brominated position.

Properties

IUPAC Name |

ethyl 2-bromo-3-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)8-4-7(13)3-6(5-12)9(8)11/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURFNTNEGOVIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of ethyl 3-cyano-5-hydroxybenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction mixture is stirred at a specific temperature to ensure complete bromination.

Industrial Production Methods

Industrial production of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Reactions: Formation of substituted benzoates.

Oxidation Reactions: Formation of ethyl 2-bromo-3-cyano-5-oxobenzoate.

Reduction Reactions: Formation of ethyl 2-bromo-3-aminobenzoate.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is C10H8BrN O3. The presence of functional groups such as bromine and cyano enhances its reactivity and potential biological activities. The hydroxyl group can also participate in hydrogen bonding, influencing its interactions with biological targets.

| Functional Group | Impact on Biological Activity |

|---|---|

| Bromine | Enhances binding affinity |

| Cyano | Potential for antimicrobial effects |

| Hydroxyl | Increases solubility and reactivity |

Chemistry

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate serves as a building block in organic synthesis. It is utilized in the development of new chemical reactions and the synthesis of more complex organic molecules. The compound can undergo various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.

- Reduction Reactions: The cyano group can be reduced to form amines.

- Oxidation Reactions: The aromatic ring can be oxidized to produce quinones.

These reactions are crucial for creating derivatives that may have enhanced biological activities or improved properties for industrial applications.

Biology

In biological research, Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is investigated for its potential bioactive properties . Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: Its structural features may allow it to interact with bacterial enzymes or cell membranes.

- Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation.

Research into the compound's interactions with biomolecules is ongoing, with a focus on understanding its mechanism of action at the molecular level.

Medicine

The compound is explored for its potential use in drug development . Its unique functional groups make it a candidate for designing pharmaceuticals with specific therapeutic effects. For instance, compounds with similar structures have been developed as:

- Antibiotics: Targeting bacterial infections by inhibiting essential enzymatic pathways.

- Anticancer Agents: Acting on specific cancer cell lines to induce apoptosis or inhibit growth.

Antimicrobial Activity Study

In a controlled study evaluating the antimicrobial effects of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate, researchers tested its efficacy against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria at specific concentrations. This suggests potential utility in developing new antibacterial agents.

Anticancer Efficacy in Ehrlich Ascites Carcinoma Model

In another study, the compound was administered to mice bearing Ehrlich Ascites Carcinoma (EAC). Different doses were evaluated for their impact on tumor growth and survival rates. Findings revealed that higher doses resulted in reduced tumor size and increased survival time compared to control groups. This highlights the compound's potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Positional Isomer: Ethyl 3-Bromo-5-Cyano-2-Hydroxybenzoate (CAS 63482-65-5)

This isomer shares the same molecular formula (C₁₀H₈BrNO₃) but differs in substituent positions: bromine at position 3, cyano at position 5, and hydroxyl at position 2. Key distinctions include:

| Property | Ethyl 2-Bromo-3-Cyano-5-Hydroxybenzoate | Ethyl 3-Bromo-5-Cyano-2-Hydroxybenzoate |

|---|---|---|

| Substituent Positions | 2-Br, 3-CN, 5-OH | 3-Br, 5-CN, 2-OH |

| Reactivity | Bromine at ortho to ester enhances substitution | Bromine at meta reduces steric hindrance |

| Hydrogen Bonding | 5-OH participates in intramolecular H-bonding | 2-OH may form stronger intermolecular bonds |

| Solubility (Predicted) | Lower in polar solvents due to H-bonding | Higher solubility in polar aprotic solvents |

| Synthetic Utility | Preferred for ortho-directed reactions | Used in meta-functionalized intermediates |

Analog: Ethyl 4-Bromo-3-Cyano-5-Hydroxybenzoate

A hypothetical analog with bromine at position 4 would exhibit distinct properties:

- Electronic Effects : The para-bromo group reduces electron density at the hydroxyl position, lowering acidity (pKa ~9–10).

- Reactivity : Less prone to nucleophilic substitution compared to ortho-bromo derivatives.

- Crystallinity : Predicted higher melting point due to symmetrical substituent arrangement.

Functional Group Variations: Ethyl 2-Bromo-5-Hydroxybenzoate (Without Cyano Group)

Removing the cyano group (C₁₀H₉BrO₃) simplifies the structure:

- Acidity: Reduced acidity (pKa ~10–11) due to absence of electron-withdrawing cyano.

- Reactivity: Bromine remains reactive, but lack of cyano limits applications in cyclization reactions.

Biological Activity

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is an organic compound that has garnered attention in biological research due to its potential therapeutic properties. This compound features a unique arrangement of functional groups, including a bromine atom, a cyano group, and a hydroxy group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that Ethyl 2-bromo-3-cyano-5-hydroxybenzoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

The presence of the bromine and cyano groups enhances its binding affinity to bacterial enzymes, leading to effective inhibition of growth .

Anticancer Activity

Ethyl 2-bromo-3-cyano-5-hydroxybenzoate has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation, ROS generation |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a lead in the development of new anticancer agents .

The biological activity of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.

- Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, potentially leading to altered gene expression and cellular responses.

- Electrostatic Interactions : The cyano and hydroxy groups participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards target molecules .

Case Studies

Several studies have explored the efficacy of Ethyl 2-bromo-3-cyano-5-hydroxybenzoate in different contexts:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound against multi-drug resistant strains. Results indicated significant inhibition, supporting its potential use as an alternative treatment option .

- Cancer Research : In a recent publication in Cancer Letters, researchers demonstrated that treatment with Ethyl 2-bromo-3-cyano-5-hydroxybenzoate led to reduced tumor growth in xenograft models, highlighting its potential for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.